4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide
Description
Properties
CAS No. |
823191-61-3 |
|---|---|
Molecular Formula |
C19H19FN4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-fluoro-N-(1-piperidin-4-ylindazol-6-yl)benzamide |
InChI |
InChI=1S/C19H19FN4O/c20-15-4-1-13(2-5-15)19(25)23-16-6-3-14-12-22-24(18(14)11-16)17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10H2,(H,23,25) |
InChI Key |
VBDBHHGTRGYISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluorinated indazole-piperidine intermediate and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*LogP values estimated using analogous structures.
Key Observations :
- Piperidine vs. Morpholino: The target’s piperidine ring adopts a chair conformation (as seen in ’s analog) , which may enhance hydrophobic interactions with receptors.
- Indazole vs. Benzoimidazole : The indazole core in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the single nitrogen in benzoimidazole derivatives (e.g., ).
Biological Activity
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and significant biological activities, particularly as a potential therapeutic agent against various cancers. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom, a piperidine ring, and an indazole moiety. The fluorine substitution is known to enhance metabolic stability and bioavailability, which are critical factors for drug development. Its molecular formula is .
Kinase Inhibition
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer signaling pathways. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in tumor growth and progression. The compound's ability to bind effectively to various kinase targets has been assessed through several interaction studies .
Table 1: Comparative Kinase Inhibition Data
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | FGFR1 | 15.0 | |
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 |
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been shown to delay tumor growth in xenograft models. The structure-activity relationship (SAR) studies have indicated that modifications in the indazole scaffold can significantly affect its potency against different cancer cell lines .
Case Study: Antitumor Efficacy
A study involving the administration of this compound in mouse models revealed a notable reduction in tumor size compared to control groups. The compound was administered at varying doses, and results indicated a dose-dependent response with an IC50 value of approximately 640 nM against colon cancer cell lines .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it disrupts the FGFR-mediated signaling cascade, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
Structural Similarities and Variations
Several compounds share structural similarities with this compound, which may influence their biological activity. These include:
Table 2: Related Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | Indazole core, trifluoromethyl group | Antifungal activity |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | Indazole core with amine substitution | FGFR inhibitor |
| N-[5-(3,5-difluorophenyl)methyl]-1H-indazol derivatives | Indazole core with difluorophenyl group | Kinase inhibitors |
These compounds highlight the diversity within indazole derivatives while underscoring the unique features of this compound that may contribute to its distinct biological profile .
Q & A
Q. How can researchers optimize the synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide to improve yield and purity?
- Methodological Answer: Key steps include selecting appropriate coupling agents (e.g., triphosgene for cyclization ), optimizing reaction time and temperature to avoid side reactions (e.g., over-debenzoylation ), and using excess amine equivalents to trap HCl byproducts . Purification via column chromatography (chloroform:methanol = 3:1) is effective for isolating the final product . Statistical Design of Experiments (DoE) can systematically reduce trial iterations while accounting for variables like solvent choice and catalyst loading .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer: Use 1H/13C NMR to confirm the piperidinyl-indazole scaffold and fluorine substitution . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C20H18FN4O: 349.1467) . HPLC-PDA (with ammonium acetate buffer, pH 6.5) ensures purity >95% and detects residual solvents . X-ray crystallography may resolve ambiguities in regiochemistry for analogs .
Q. What are the common challenges in purifying intermediates during synthesis?
- Methodological Answer: Air-sensitive intermediates (e.g., free-base amines) require inert atmospheres . Hydrochloride salt formation improves stability for intermediates prone to oxidation . For polar byproducts, reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) enhances separation .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected product formation during synthesis?
- Methodological Answer: Mechanistic studies (e.g., via LC-MS monitoring) reveal intermediates like quaternary ammonium salts, which decompose to unexpected products (e.g., via CH3Cl elimination ). Computational modeling (DFT calculations) identifies transition states and competing pathways . For example, overuse of DBU may lead to N-dealkylation .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Methodological Answer: Quantum chemical calculations (e.g., Gaussian 16) model electron-density maps to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens against kinase targets (e.g., PI3Kδ) using crystal structures (PDB: 6CP4) . MD simulations (GROMACS) assess stability of protein-ligand complexes under physiological conditions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the benzamide bond . Lyophilization improves long-term storage for hygroscopic analogs . LC-MS stability assays identify major degradants (e.g., 4-fluoro-benzoic acid) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer: Cross-validate assays (e.g., compare SPR vs. fluorescence polarization for binding affinity) . Control for batch-to-batch variability using orthogonal characterization (e.g., elemental analysis for stoichiometry) . Meta-analyses of SAR studies clarify substituent effects (e.g., fluoro vs. chloro at benzamide position) .
Q. What advanced methodologies enable scale-up from milligram to gram-scale synthesis?
- Methodological Answer: Flow chemistry minimizes exothermic risks during nitro-group reductions (e.g., H2 over Raney Ni ). Process Analytical Technology (PAT) monitors reaction progression in real-time (e.g., in-situ FTIR for intermediate detection) . Optimize workup via liquid-liquid extraction (ethyl acetate/water) to remove metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
